molecular formula C12H12N2O B2924765 1-methyl-4-phenyl-1H-pyrrole-2-carboxamide CAS No. 2178771-60-1

1-methyl-4-phenyl-1H-pyrrole-2-carboxamide

Cat. No.: B2924765
CAS No.: 2178771-60-1
M. Wt: 200.241
InChI Key: MPLYBRWFSPPQTL-UHFFFAOYSA-N
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Description

1-Methyl-4-phenyl-1H-pyrrole-2-carboxamide is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This specific compound is characterized by a methyl group at the first position, a phenyl group at the fourth position, and a carboxamide group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-phenyl-1H-pyrrole-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-4-phenyl-1H-pyrrole with a carboxamide precursor under acidic or basic conditions to form the desired compound. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can improve the production rate and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-phenyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or pyrrole rings, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., solvents, temperature).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyrrole derivatives.

Scientific Research Applications

1-Methyl-4-phenyl-1H-pyrrole-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    1-Methyl-1H-pyrrole: Lacks the phenyl and carboxamide groups, making it less complex.

    4-Phenyl-1H-pyrrole: Lacks the methyl and carboxamide groups, altering its reactivity and applications.

    1-Methyl-4-phenyl-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

Uniqueness: 1-Methyl-4-phenyl-1H-pyrrole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-methyl-4-phenylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-14-8-10(7-11(14)12(13)15)9-5-3-2-4-6-9/h2-8H,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLYBRWFSPPQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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